molecular formula C16H13N3O2S2 B3003657 4-(((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole CAS No. 1207024-58-5

4-(((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole

Cat. No. B3003657
CAS RN: 1207024-58-5
M. Wt: 343.42
InChI Key: BMFLHHIURWZOGZ-UHFFFAOYSA-N
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Description

The compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The benzo[d][1,3]dioxol-5-yl group suggests the presence of a dioxole ring, which is a type of heterocyclic compound .

Scientific Research Applications

Antitumor Activities

Compounds with benzo[d][1,3]dioxol-5-yl groups have been synthesized and evaluated for their antitumor activities against various cancer cell lines such as HeLa, A549, and MCF-7 .

Heavy Metal Detection

Derivatives of benzo[d][1,3]dioxol have been used for the detection of carcinogenic heavy metals like lead (Pb 2+) through electrochemical approaches. A sensitive and selective sensor for Pb 2+ was developed using these compounds .

Anticancer Evaluation

A series of compounds bearing benzo[1,3]dioxol-5-yl groups have been designed and synthesized based on their reported activity against various cancer cell lines. These have been evaluated for their anticancer activity against prostate, pancreatic, and acute cancer cell lines .

Synthesis and Characterization

Novel benzo[d][1,3]dioxole derivatives have been synthesized and characterized. Although not directly related to the compound , this application shows the interest in synthesizing and studying new derivatives of benzo[d][1,3]dioxole for various purposes .

Sensor Development

Research has been conducted to develop simple, sensitive, and selective sensors based on benzo[d]dioxol-5-ylmethylene derivatives. These sensors are modified on electrodes with conducting polymer matrices for electrochemical detection under ambient conditions .

properties

IUPAC Name

4-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c1-10-17-12(7-22-10)8-23-16-5-3-13(18-19-16)11-2-4-14-15(6-11)21-9-20-14/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFLHHIURWZOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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